1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c22-17-8-6-15(7-9-17)14-24-20(28)23-12-13-26-21(29)27(18-10-11-18)19(25-26)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDONEZEJWVTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole intermediate, followed by the introduction of the urea group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues: Urea-Triazolinone Hybrids
The compound shares structural homology with urea-triazolinone hybrids, such as 1-(5-chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea (). Key differences include:
Key Implications :
- The methoxy group in ’s urea moiety may enhance solubility compared to the target’s chlorophenylmethyl group.
- Cyclopropyl vs.
- Electron-Withdrawing Effects: The trifluoromethyl group in ’s triazolinone ring could increase electrophilicity, contrasting with the phenyl group’s electron-neutral character in the target compound .
Functional Analogues: Triazolinone-Based Herbicides
Triazolinone rings are common in agrochemicals, such as carfentrazone-ethyl (a herbicide discussed in ).
Key Implications :
- Phenyl at R3 : Both compounds retain phenyl at R3, suggesting a conserved pharmacophore for stability or receptor engagement.
Research Findings and Data Gaps
- Structural Analysis: Tools like SHELX and ORTEP are critical for resolving anisotropic displacement parameters and hydrogen bonding networks in urea-triazolinone hybrids .
- Optical Activity : highlights the use of optical rotation comparisons for stereochemical assignments, a method applicable to the target compound if chiral centers are present .
- Synthetic Routes: While details synthetic methods for triazolinone herbicides, analogous strategies (e.g., cyclocondensation) may apply to the target compound .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea is a novel urea derivative that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group and a triazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown effectiveness against various bacterial strains. A study reported that urea derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM against urease, a common target for antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. In particular, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease . The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The synthesized derivatives showed strong inhibitory activity against urease, which is implicated in the pathogenesis of certain infections and conditions such as kidney stones .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the triazole ring enhances its binding affinity to target proteins, facilitating enzyme inhibition. Studies utilizing molecular docking techniques suggest that the compound can effectively bind to active sites of enzymes such as AChE and urease, leading to a decrease in their activity .
Study 1: Antimicrobial Efficacy
In a study conducted by Nafeesa et al., various synthesized urea derivatives were tested against multiple bacterial strains. The results indicated that compounds similar to this compound displayed promising antimicrobial activity with IC50 values significantly lower than traditional antibiotics .
Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of several urea derivatives highlighted that the compound exhibited potent urease inhibition. The study reported IC50 values ranging from 0.63 µM to 6.28 µM for various derivatives tested against urease, suggesting a strong potential for therapeutic applications in treating infections caused by urease-producing bacteria .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
